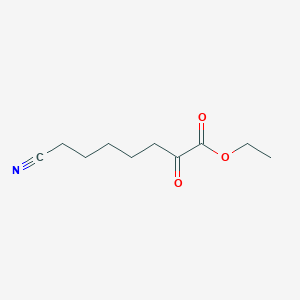
Ethyl 3-fluoro-2-methylbenzoylformate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-fluoro-2-methylbenzoylformate is a chemical compound with the molecular formula C11H11FO3 . It has a molecular weight of 210.20 . This compound is a solid in form .
Molecular Structure Analysis
The SMILES string of this compound isCCOC(=O)C(=O)c1cccc(F)c1C . The InChI is 1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 . Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular weight is 210.20 .Aplicaciones Científicas De Investigación
1. Synthesis and Transformation in Medicinal Chemistry
Ethyl 3-fluoro-2-methylbenzoylformate has been utilized in the synthesis of various chemical compounds with potential medicinal applications. For instance, it has played a role in the development of ofloxacin analogs, a group of antibiotics used to treat bacterial infections (Rádl et al., 1991). Additionally, it's been used in the creation of GPIIb/IIIa integrin antagonists, which have therapeutic potential in antithrombotic treatments (Hayashi et al., 1998).
2. Fluorescent Sensors and Imaging
This compound has contributed to the development of fluorescent sensors for metal ions, like Al3+, which are important in various biochemical and medical applications. For example, it has been involved in creating sensors with applications in living cell imaging (Ye et al., 2014).
3. Organic Synthesis and Material Science
This compound has seen significant usage in the field of organic chemistry, particularly in the synthesis of complex organic molecules. For instance, it has been used in the synthesis of quinoline derivatives, which have applications in biochemistry and medicine (Aleksanyan & Hambardzumyan, 2013). Additionally, its use in the creation of liquid crystal materials demonstrates its versatility in material science (Yu, Chang, & Wu, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
ethyl 2-(3-fluoro-2-methylphenyl)-2-oxoacetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-5-4-6-9(12)7(8)2/h4-6H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDDYQORCXOFUMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=C(C(=CC=C1)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














